6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDKUALNKQRLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 6 Bromo 7h Pyrrolo 2,3 D Pyrimidin 2 Amine Analogues
Influence of Substituents on Biological Activity Profiles
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core and its appended moieties.
The presence and location of halogen substituents, particularly bromine, on the pyrrolo[2,3-d]pyrimidine scaffold or its associated rings can significantly impact cytotoxic activity. Research into tricyclic pyrrolo[2,3-d]pyrimidines has shown that halogenation is a key factor for biological effect. mdpi.com For instance, the introduction of a bromine or iodine atom at the C3-position of the pyrrole (B145914) ring was found to be beneficial for cytotoxicity. mdpi.com In one study, halo-compounds, including a bromo-derivative, were among the few to display moderate activity against HeLa and MCF-7 cancer cell lines. mdpi.com
Furthermore, substitution on aryl groups attached to the core scaffold also demonstrates the importance of halogens. A bromine atom at the R1 position of a hexahydro derivative, combined with favorable ring saturation, highlighted the positive impact of halogenation on activity. mdpi.com Pyrrolo[2,3-d]pyrimidine-imines featuring a bromine substituent at the C4-position of a phenyl ring attached to the core exhibited superior antitumor activity against the HT-29 colon cancer cell line. mdpi.com This suggests that the strategic placement of bromine, whether on the core heterocycle or on peripheral groups, is a valid strategy for enhancing the biological profile of these compounds.
| Compound | Substitution | HeLa | MCF-7 | HT-29 |
|---|---|---|---|---|
| 8g | R1=Br, R2=H (Hexahydro derivative) | >50 | >50 | 4.01 |
| 10a | 3-Chloro | 28.32 | 25.81 | 23.44 |
| 10b | 3-Bromo | >50 | 19.88 | >50 |
The 2-amino group on the pyrrolo[2,3-d]pyrimidine ring plays a critical role in mediating interactions with biological targets, particularly protein kinases. A comparative study between a series of pyrrolo[2,3-d]pyrimidines with and without the 2-amino group established that its inclusion generally improves potency against multiple receptor tyrosine kinases (RTKs). nih.gov Analogues containing the 2-amino group demonstrated superior activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor-β (PDGFR-β) in whole-cell assays. nih.gov
| Compound Type | EGFR Inhibition (A431 IC50, µM) | VEGFR-2 Inhibition (IC50, µM) | CAM Assay (IC50, µM) |
|---|---|---|---|
| 2-Amino Analogues | Nanomolar range | Less potent | Nanomolar inhibition |
| 2-Desamino Analogues | Micromolar range | More potent | Micromolar inhibition |
The C4-position of the pyrrolo[2,3-d]pyrimidine scaffold is a key site for modification, and substitutions here profoundly affect biological activity. The introduction of anilino, alkylamino, and other moieties at this position has been extensively explored. Studies have shown that a substituent at the 4-position is essential for certain activities; for example, a 7H-pyrrolo[2,3-d]pyrimidine with no substitution at position 4 lacked antiviral activity against the Zika virus. nih.govmdpi.com
For anticancer activity, anilino groups at the C4-position are common. The nature of the aniline (B41778) ring itself is critical. In a series designed as Zika virus inhibitors, electron-withdrawing groups on the phenyl ring at position 4 were found to be desirable for antiviral properties. nih.gov In the context of CDK inhibitors, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives was investigated, where this specific anilino moiety was crucial for activity. nih.gov
The conversion of a 4-chloro group to various 4-amino derivatives, such as 4-piperidine and 4-pyrrolidine, has also been shown to modulate antiproliferative effects. mdpi.com For instance, a 4-pyrrolidine analogue exhibited a marked growth-inhibitory effect on HeLa cells, while a 4-piperidine analogue was active against CFPAC-1 pancreatic cancer cells. mdpi.com In other studies, replacing the 4-chloro with a 4-hydrazino group was found to be a critical step for conferring anti-inflammatory activity to the compounds. researchgate.net These findings collectively demonstrate that the C4-position is a versatile handle for tailoring the therapeutic application of the pyrrolo[2,3-d]pyrimidine scaffold.
The N7-position of the pyrrole ring provides another strategic point for modification to modulate biological activity. In the development of antivirals for the Zika virus, the substituent at the N7-position (termed ring A) was a primary focus of SAR studies. nih.govmdpi.com An initial hit compound featured a para-nitrobenzyl group at N7. nih.govmdpi.com Reducing the nitro group to an aniline derivative resulted in enhanced cytotoxicity, while removing the substituent altogether from the benzyl (B1604629) ring also impacted the activity profile, demonstrating the sensitivity of the target to the electronic properties of the N7-substituent. nih.govmdpi.com
In the context of inhibitors for Plasmodium falciparum calcium-dependent protein kinases, modeling studies showed that pyrrolo[2,3-d]pyrimidines with a cyclopropylmethyl substituent at N7 could achieve docking scores comparable to those with more complex hydrophilic groups, indicating that this position can accommodate both hydrophobic and hydrophilic moieties. nih.gov For anti-inflammatory agents, a 4-methoxyphenyl (B3050149) group at the N7-position was found to be a determinant for the activity of certain 4-hydrazino-pyrrolopyrimidine derivatives. researchgate.net This highlights that substitutions at the N7-position are critical for tuning the interaction of these molecules with their respective biological targets across different disease areas.
Conformational Analysis and Bioactivity Correlation
The introduction of linkers and bridges between the core scaffold and peripheral groups can significantly influence the molecule's accessible conformations. An important strategy involves using an amide bridge to connect the scaffold to a side chain, which can offer an entropic advantage by restricting the number of available conformations to those that are bioactive. nih.gov
In a study on classical 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, researchers replaced a flexible three-carbon atom bridge with a more rigid amide bridge. nih.gov Molecular modeling indicated that the amide bridge analogues had a reduced number of low-energy conformations compared to their more flexible carbon-chain counterparts. nih.gov Amides can exist as distinct cis and trans rotamers, and it was found that the most active compound in this series existed as a ~1:1 ratio of cis and trans amide bridge conformations in solution, as confirmed by NMR. nih.gov Docking studies showed that both conformations could be accommodated in the binding sites of the folate receptor (FRα) and the target enzyme GARFTase, suggesting that pre-organizing the molecule into bioactive conformations enhances its activity and selectivity. nih.gov This demonstrates a powerful approach where the conformational restriction imposed by a linker, such as an amide bridge, is directly correlated with improved biological function.
Stereochemical Considerations in Pyrrolo[2,3-d]pyrimidine Analogue Design
In the design of analogues based on the pyrrolo[2,3-d]pyrimidine scaffold, stereochemistry plays a pivotal role in achieving optimal target engagement and potency. The three-dimensional arrangement of substituents can significantly influence how a molecule fits into the binding site of a target protein, such as a kinase.
One notable example involves modifications where a stereocenter is introduced. In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, an oxolane ring was incorporated into a pyrrolo[2,3-d]pyrimidine derivative. acs.org The precise stereochemistry of this ring was found to be critical for activity. X-ray crystallography studies of a related analogue in a surrogate kinase (CHK1 10-pt. mut.) revealed that the (3S)-oxolan-3-yl stereoisomer was the active configuration. acs.org This specific arrangement was supported by a hydrogen bond network involving the oxygen atom of the oxolane ring. acs.org To confirm this initial assignment, a stereoselective synthesis was undertaken to produce the specific (3S) isomer, which validated the preliminary findings. acs.org Such examples underscore the necessity of controlling stereochemistry during synthesis to ensure the desired biological activity, as different stereoisomers can have vastly different potencies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[2,3-d]pyrimidine Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique of fundamental importance in drug design. nih.gov It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolo[2,3-d]pyrimidine analogues, QSAR models serve as invaluable tools for understanding how structural modifications impact potency, guiding the design of new compounds with enhanced therapeutic properties. nih.govnih.gov The core principle is that changes in a molecule's structural properties lead to corresponding changes in its activity. nih.gov
These models are particularly useful for screening virtual libraries of compounds, which is a more efficient alternative to costly and labor-intensive laboratory screening. nih.gov The process involves taking a dataset of pyrrolo[2,3-d]pyrimidine analogues with known biological activities and using various molecular descriptors (e.g., steric, electronic, hydrophobic) to build a predictive model. nih.govresearchgate.net
Development of Predictive Models for Biological Potency
The development of robust QSAR models is a critical step in predicting the biological potency of novel pyrrolo[2,3-d]pyrimidine analogues. The reliability of these models is assessed using several statistical parameters. The goal is to create a model with high predictive power for compounds that have not yet been synthesized or tested. nih.gov
Different mathematical methods are employed, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For instance, a QSAR study on a series of pyrimidine-based VEGFR-2 inhibitors demonstrated that an ANN model (R² = 0.998) had superior predictive capability compared to an MLR model (R² = 0.889). nih.gov The performance of these models is typically validated internally using cross-validation techniques (e.g., leave-one-out) to generate a cross-validated correlation coefficient (q² or r²cv), and externally by predicting the activity of a test set of compounds not used in model generation. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.govmdpi.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. A study on thieno[3,2-d]pyrimidines, a related scaffold, yielded statistically valid CoMFA and CoMSIA models with good predictive power. nih.gov
Table 1: Statistical Validation of Various QSAR Models for Pyrimidine (B1678525) Analogues This table is interactive and allows for sorting by clicking on the column headers.
| Model Type | Target/Scaffold | R² (Correlation) | q² or R²cv (Cross-Validation) | Predictive R² (Test Set) | Reference |
|---|---|---|---|---|---|
| ANN | VEGFR-2 / Pyrimidines | 0.998 | 0.982 | Not Reported | nih.gov |
| MLR | VEGFR-2 / Pyrimidines | 0.889 | 0.771 | Not Reported | nih.gov |
| CoMFA | COX-2 / Diarylpyrazoles | 0.988 | 0.659 | Not Reported | mdpi.com |
| MFA | COX-2 / Diarylpyrazoles | 0.860 | 0.730 | Not Reported | mdpi.com |
| RSA | COX-2 / Diarylpyrazoles | 0.900 | 0.770 | Not Reported | mdpi.com |
| SVR | P. falciparum / 1,2,4-TAPs | 0.67 | Not Reported | Not Reported | researchgate.net |
Identification of Key Pharmacophoric Features for Target Binding
A primary outcome of SAR and QSAR studies is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. These pharmacophoric features guide the rational design of new, more potent analogues.
For pyrrolo[2,3-d]pyrimidine derivatives, several key interactions are consistently observed:
Hydrogen Bonding: The core scaffold frequently acts as a hinge-binder in kinase inhibitors. The nitrogen atom at position 1 (N1) and the amino group at position 2 (if present) of the pyrrolo[2,3-d]pyrimidine ring can form critical hydrogen bonds with the backbone of the kinase hinge region. acs.org For example, in LRRK2 inhibitors, the 1-N of the core can form a hydrogen bond with the backbone NH of an alanine (B10760859) residue (Ala1950 in LRRK2). acs.org
Hydrophobic Interactions: Substituents at various positions on the ring system can engage in favorable hydrophobic interactions within the binding pocket. The design of LRRK2 inhibitors showed that maintaining hydrophobic contacts with a "gatekeeper" methionine residue was important for potency. acs.org
Additional Interactions: The introduction of specific functional groups can lead to additional, potency-enhancing interactions. In one series, the design was inspired by the possibility of forming an extra hydrogen bond with the backbone carbonyl of an alanine residue. acs.org Molecular modeling for VEGFR tyrosine kinase inhibitors has also been used to generate pharmacophore hypotheses to guide the synthesis of novel pyrrolo[2,3-d]pyrimidines. nih.gov
3D-QSAR contour maps provide a visual representation of these pharmacophoric requirements. Sterically favorable regions (often shown in green) indicate where bulky groups can be added to improve activity, while sterically unfavorable regions (yellow) suggest that bulk is detrimental. Similarly, electrostatic maps highlight areas where positive (blue) or negative (red) charge is preferred.
Table 2: Key Pharmacophoric Features for Pyrrolo[2,3-d]pyrimidine Analogues This table is interactive and allows for filtering based on the 'Interaction Type' column.
| Feature | Position on Scaffold | Interaction Type | Target Class Example | Reference |
|---|---|---|---|---|
| Pyrrole N-H | N7 | Hydrogen Bond Donor | Kinases | acs.org |
| Pyridine-like Nitrogen | N1 | Hydrogen Bond Acceptor | Kinases (e.g., LRRK2) | acs.org |
| Amino Group | C2 | Hydrogen Bond Donor | Kinases (e.g., Aurora A) | nih.gov |
| Bromo Group | C6 | Halogen Bonding, Steric | Various | nih.gov |
| Substituents | Various | Hydrophobic Interactions | Kinases (e.g., LRRK2) | acs.org |
| Substituents | Various | Water-mediated H-bond | Kinases (e.g., LRRK2) | acs.org |
Investigative Research into Biological Activities and Mechanisms of Action of Pyrrolo 2,3 D Pyrimidine Derivatives
Receptor Tyrosine Kinase (RTK) Inhibition
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as inhibitors of RTKs, a family of enzymes often dysregulated in cancer. Their inhibitory action stems from their ability to compete with ATP for binding to the kinase domain, thereby blocking the signal transduction pathways that drive cell growth and proliferation. nih.gov
The inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives is quantified using kinase enzyme inhibition assays, which measure the concentration of the compound required to inhibit 50% of the kinase's activity (IC50). These assays are crucial for determining both the potency and the selectivity of the compounds. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were evaluated against a panel of kinases. nih.gov Compound 5k from this series emerged as a potent inhibitor against multiple kinases, with IC50 values comparable to the established multi-kinase inhibitor sunitinib. nih.govmdpi.com
Similarly, various N4-phenylsubstituted-6-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized and tested for VEGFR-2 inhibition. nih.gov Modifications to the anilino moiety at the N4-position significantly influenced potency, with compounds 8 , 10 , and 14 being 100-fold, 40-fold, and 8-fold more potent than the standard, semaxanib, respectively. nih.gov
The selectivity profile, which assesses a compound's activity against a wide range of kinases, is critical for predicting potential therapeutic efficacy and off-target effects. Studies have shown that subtle structural modifications to the pyrrolo[2,3-d]pyrimidine scaffold can modulate the RTK inhibitory profile, allowing for the design of either highly selective or multi-targeted inhibitors. nih.gov For example, derivatives have been developed that show high selectivity for LRRK2, with IC50 values in the low nanomolar range and minimal activity against other kinases. acs.org
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5k | EGFR | 40 | nih.govmdpi.com |
| Compound 5k | Her2 | 116 | nih.govmdpi.com |
| Compound 5k | VEGFR-2 | 88 | nih.govmdpi.com |
| Compound 5k | CDK2 | 204 | nih.govmdpi.com |
| Compound 12i | EGFR (T790M mutant) | 0.21 | nih.gov |
| Compound 12i | EGFR (wild-type) | 22 | nih.gov |
| Compound 5n | PAK4 | 2.7 | researchgate.netnih.gov |
| Compound 5o | PAK4 | 20.2 | researchgate.netnih.gov |
| Compound 11a | PDGFRβ | 1 | nih.gov |
| Compound 11a | VEGFR-2 | 3 | nih.gov |
| Compound 19a | PDGFRβ | 2 | nih.gov |
| Compound 19a | VEGFR-2 | 2 | nih.gov |
The pyrrolo[2,3-d]pyrimidine core acts as an ATP mimetic, positioning itself within the adenine-binding region of the kinase's active site. researchgate.netnih.gov Molecular docking and dynamics simulations have elucidated the specific interactions that anchor these inhibitors. Typically, the pyrrolo[2,3-d]pyrimidine ring forms crucial hydrogen bonds with the backbone residues of the kinase's hinge region. nih.govnih.gov
For example, in the active site of PDGFR-β, the pyrrolo[2,3-d]pyrimidine ring of an inhibitor was shown to form hydrogen bonds with the backbone carbonyl of Glu682 and the backbone NH of Cys684 via its N-1, 2-NH2, and N-7 nitrogen atoms. nih.gov These interactions secure the molecule, allowing its substituents to extend into adjacent hydrophobic pockets, further enhancing binding affinity. nih.gov Similarly, studies on PAK4 inhibitors revealed strong interactions with the hinge region. nih.govmdpi.com The structural basis of inhibition is competitive with ATP, as these compounds occupy the same binding site, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. nih.govmdpi.com
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has enabled the development of inhibitors targeting a wide array of specific kinases implicated in various diseases.
EGFR: A series of derivatives were designed as covalent inhibitors of Epidermal Growth Factor Receptor (EGFR), demonstrating high potency and selectivity for mutant forms like T790M, which is associated with resistance to other EGFR inhibitors. nih.gov Compound 12i , for instance, was 104-fold more selective for the T790M mutant over wild-type EGFR. nih.gov Other series have also shown potent EGFR inhibition in the nanomolar range. nih.govtandfonline.com
VEGFR-2: As a key mediator of angiogenesis, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a prime target. Several N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized as potent VEGFR-2 inhibitors, with some being significantly more active than the standard compound semaxanib. nih.gov
PDGFR-beta: Platelet-Derived Growth Factor Receptor-beta (PDGFR-β) is another crucial kinase in angiogenesis. Pyrrolo[2,3-d]pyrimidine derivatives, particularly those with a 4-m-bromoanilino substitution, have exhibited potent inhibition of PDGFR-β. nih.gov
LRRK2: Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are linked to Parkinson's disease. Potent and highly selective LRRK2 inhibitors based on the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold have been discovered, showing significant inhibition of LRRK2 activity in vivo. acs.orgnih.gov
AURKA: Aurora Kinase A (AURKA) is a key regulator of mitosis, and its overexpression is common in many cancers. Researchers have successfully designed 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of Aurora kinases. nih.gov
CDK2: Cyclin-Dependent Kinase 2 (CDK2) is involved in cell cycle regulation. Certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against CDK2, contributing to their multi-targeted profile. nih.govmdpi.com
PAK4: P21-activated kinase 4 (PAK4) is overexpressed in numerous cancers. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as highly potent PAK4 inhibitors, with IC50 values in the low nanomolar range. researchgate.netnih.govmdpi.com
Targeting a single kinase can lead to the activation of alternative signaling pathways, resulting in drug resistance. A multi-targeted approach, where a single molecule inhibits several key kinases simultaneously, can offer a more robust therapeutic effect. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is well-suited for developing such multi-targeted agents.
Strategies have focused on designing dual inhibitors of kinases involved in angiogenesis, such as VEGFR-2 and PDGFR-β. nih.gov The rationale is that inhibiting VEGFR-2 prevents the formation of new blood vessels, while inhibiting PDGFR-β disrupts the pericytes that support and stabilize these vessels. nih.gov Compounds like 11a and 19a were identified as potent dual inhibitors of PDGFRβ and VEGFR-2. nih.gov Other research efforts have focused on developing dual inhibitors of EGFR and AURKA or multi-kinase inhibitors targeting EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.comtandfonline.com This strategy aims to block multiple oncogenic signaling pathways at once, potentially leading to synergistic antitumor effects and overcoming resistance mechanisms. tandfonline.com
Cellular Pathway Modulation and Antiproliferative Effects
The inhibition of key kinases by pyrrolo[2,3-d]pyrimidine derivatives translates into significant effects at the cellular level, primarily through the disruption of pathways essential for cancer cell proliferation and survival.
By blocking RTKs like EGFR, VEGFR-2, and PDGFR-β, these compounds effectively shut down the downstream signaling cascades they control, such as the Ras/MAPK and PI3K/Akt pathways. nih.govnih.gov This disruption has profound consequences for cancer cells.
Research has shown that treatment with these inhibitors leads to a halt in the cell cycle. For example, a potent PAK4 inhibitor, compound 5n , was found to arrest cells in the G0/G1 phase of the cell cycle. researchgate.netnih.gov Furthermore, these compounds can induce apoptosis, or programmed cell death. Mechanistic studies of compound 5k revealed that it triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com Similarly, CDK9 inhibitors derived from this scaffold were shown to induce apoptosis by downregulating downstream proteins Mcl-1 and c-Myc. tandfonline.com These actions collectively inhibit tumor growth, angiogenesis, and metastasis, demonstrating the therapeutic potential of modulating these cellular pathways. nih.govnih.gov
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inducers of apoptosis and cell cycle arrest in various cancer cell lines. nih.gov These compounds often exert their cytotoxic effects through the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
Mechanistic studies have shown that these derivatives can modulate the expression of key regulatory proteins involved in cell death. For instance, certain novel pyrrolo[2,3-d]pyrimidine compounds have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade. Subsequent increases in the levels of executioner enzymes like caspase-3 and caspase-9, along with the cleavage of poly (ADP-ribose) polymerase (PARP), confirm the induction of apoptosis. nih.gov
Flow cytometry analysis has further elucidated the effects of these compounds on the cell cycle. Treatment of cancer cells, such as the human lung cancer cell line A549, with pyrrolo[2,3-d]pyrimidine analogues can lead to cell cycle arrest at different phases, including the G0/G1 phase. nih.gov For example, one study identified a derivative, compound 9e, which demonstrated strong cytotoxic activity against A549 cells and induced late-stage apoptosis, which was confirmed by cell cycle arrest in the G0/G1 phase. nih.gov Another potent compound, 5k, was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. mdpi.comnih.gov This compound significantly increased levels of caspase-3 and Bax while decreasing Bcl-2 activity. mdpi.comnih.gov
The cytotoxic activity of these compounds has been evaluated against a range of human cancer cell lines, including those of the lung (A549), prostate (PC3), breast (MCF-7), and liver (HepG2). nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values for some of these derivatives highlight their potent anticancer activity. nih.govnih.gov
Table 1: Cytotoxic and Apoptotic Effects of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Observed Mechanism of Action |
| 9e | A549 (Lung) | 4.55 | Induces late apoptosis; Cell cycle arrest at G0/G1 phase; Decreases Bcl-2, increases Bax, caspase-9, caspase-3. nih.gov |
| 10a | PC3 (Prostate) | 0.19 | Potent cytotoxic activity. nih.gov |
| 10b | MCF-7 (Breast) | 1.66 | Strong cytotoxic activity, induces apoptosis. nih.gov |
| 5k | HepG2 (Liver) | N/A | Induces cell cycle arrest and apoptosis; Increases caspase-3 and Bax, decreases Bcl-2. mdpi.comnih.govresearchgate.net |
Anti-inflammatory Properties of Pyrrolo[2,3-d]pyrimidine Analogues
The pyrrolo[2,3-d]pyrimidine scaffold is a key feature in compounds developed for their anti-inflammatory properties. nih.goveurekaselect.com Research has demonstrated that these analogues can modulate the activity of crucial inflammatory mediators. nih.gov
Modulation of Inflammatory Mediators (e.g., Cyclooxygenase Enzymes, Cytokines)
The anti-inflammatory effects of pyrimidine (B1678525) derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. nih.gov Beyond their impact on COX enzymes, pyrrolo[2,3-d]pyrimidine nucleoside analogues have shown significant capabilities in modulating cytokine production from human T cells. nih.gov
Certain derivatives can induce a bias towards a Type 2 cytokine response, which is often associated with anti-inflammatory effects, while suppressing the pro-inflammatory Type 1 response. nih.gov For example, a study on a series of pyrrolo[2,3-d]pyrimidone nucleosides revealed that specific compounds could substantially enhance the production of Interleukin-4 (IL-4), a key Type 2 cytokine. nih.gov One compound, 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (16c), produced a greater than 200% increase in IL-4 levels and a 36% enhancement of IL-5. nih.gov Concurrently, this same compound significantly suppressed key Type 1 cytokines, including Interferon-gamma (IFNγ) by 42%, Interleukin-2 (IL-2) by 54%, and Tumor Necrosis Factor-alpha (TNFα) by 55%. nih.gov These findings identify these nucleoside analogues as the first of their kind to induce a Type 2 cytokine bias in T cells, suggesting their therapeutic potential in diseases characterized by dominant Type 1 responses. nih.gov
Table 2: Cytokine Modulation by Pyrrolo[2,3-d]pyrimidone Nucleoside Analogues
| Compound | IL-4 (Type 2) Modulation | IFNγ (Type 1) Suppression | IL-2 (Type 1) Suppression | TNFα (Type 1) Suppression |
| 16b | +46% | -30% | -35% | -26% |
| 16c | >+200% | -42% | -54% | -55% |
| Data sourced from a study on in vitro activated human T cells. nih.gov |
In Vitro Cellular Assays for Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine derivatives has been substantiated through various cellular assays. In vivo evaluations have also been conducted to confirm these effects. researchgate.net A study investigating a series of novel pyrrolo[2,3-d]pyrimidine and fused pyrrolo[2,3-d]pyrimidine derivatives utilized an in vivo anti-inflammatory activity evaluation. researchgate.net The results indicated that several of the synthesized compounds exhibited significant anti-inflammatory activities. researchgate.net For instance, compounds identified as 2b, 7b, 7d, and 9b showed noteworthy effects in these models. researchgate.net These studies often reveal important structure-activity relationships; for example, it was observed that converting 4-chloro-pyrrolo[2,3-d]pyrimidines (which were inactive) to their 4-hydrazino derivatives resulted in compounds with anti-inflammatory activity. researchgate.net
Antimicrobial Activities
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant antimicrobial properties, with studies detailing their efficacy against a range of bacterial and fungal pathogens. nih.govresearchgate.net
Antibacterial Spectrum and Efficacy Studies against Bacterial Strains
A number of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In particular, strong efficacy has been noted against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.netnih.gov
In one study, derivatives 3b, 3c, and 7e exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net Structure-activity relationship studies have also highlighted the importance of specific substitutions on the pyrrolo[2,3-d]pyrimidine core. A study focusing on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines found that a bromo or iodo substitution on the 4-benzylamine group was critical for potent activity against S. aureus. nih.gov The most active bromo and iodo derivatives in this series recorded an MIC of 8 mg/L. nih.gov However, activity against the Gram-negative bacterium Escherichia coli has been generally less pronounced in many of the tested compounds. nih.govresearchgate.net
Table 3: Antibacterial Efficacy (MIC) of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference Drug | MIC (mg/mL) |
| 3b, 3c, 7e | Staphylococcus aureus | 0.31 nih.govresearchgate.net | Ampicillin | 0.62 nih.govresearchgate.net |
| Bromo & Iodo Derivatives | Staphylococcus aureus | 0.008 nih.gov | N/A | N/A |
Antifungal Efficacy Assessments against Fungal Pathogens
The pyrrolo[2,3-d]pyrimidine scaffold has also served as a basis for the development of potent antifungal agents. nih.govresearchgate.netnih.gov Efficacy has been particularly notable against the opportunistic fungal pathogen Candida albicans. nih.govresearchgate.net
Several synthesized derivatives have shown excellent activity against C. albicans, with some compounds demonstrating superior efficacy compared to the standard antifungal drug fluconazole (B54011). nih.govresearchgate.net A series of pyrrolo[2,3-d]pyrimidines, including compounds 3a-d, 7a, 7e, and 11d, displayed MIC values ranging from 0.31-0.62 mg/mL against C. albicans, which is significantly more potent than fluconazole (MIC 1.5 mg/mL). nih.govresearchgate.net Further research into pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties also yielded compounds with remarkable antifungal activity when compared against the standard fungicide mycostatin. nih.gov
Table 4: Antifungal Efficacy (MIC) against Candida albicans
| Compound/Derivative | MIC (mg/mL) | Reference Drug | MIC (mg/mL) |
| 3a-d, 7a, 7e, 11d | 0.31 - 0.62 nih.govresearchgate.net | Fluconazole | 1.5 nih.govresearchgate.net |
Antiviral Research Applications of Pyrrolo[2,3-d]pyrimidine Scaffolds
The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to purine (B94841) nucleosides has made it a cornerstone in the development of antiviral agents. rsc.org Derivatives of this scaffold have demonstrated a broad spectrum of activity against various viruses by targeting essential viral enzymes or host-cell pathways necessary for viral replication.
Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). researchgate.netnih.govnih.gov The discovery of an initial hit compound prompted investigations into the structure-activity relationship (SAR), revealing that specific substitutions at the C4 and N7 positions of the pyrimidine ring are crucial for eliciting antiviral effects. researchgate.netnih.gov While the precise molecular target is still under investigation, these compounds represent a new chemotype for designing small molecules against this significant group of human pathogens. nih.gov
The scaffold has also been integral in the search for inhibitors of the Hepatitis C virus (HCV). Analogues of Toyocamycin, a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside, were synthesized and evaluated for their ability to inhibit HCV RNA in replicon assays. nih.gov These studies found that derivatives such as the 4-methylthio and 5-carboxamide oxime of Toyocamycin exhibited good activity and selectivity, highlighting the potential of this scaffold in targeting the HCV NS5B RNA-dependent RNA polymerase. rsc.orgnih.gov
Furthermore, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested against viruses responsible for gastroenteritis, such as Rotavirus and Coxsackievirus B4. nih.gov A number of these synthesized compounds showed significant antiviral activity in cell-based assays. Molecular docking studies suggest that these derivatives may act by inhibiting viral polymerase enzymes, which are critical for viral replication. nih.gov Other studies have shown that certain derivatives possess activity against the Newcastle disease virus, an avian paramyxovirus. nih.gov
Antiparasitic Research
Trypanosomatid parasites, the causative agents of devastating diseases like leishmaniasis and trypanosomiasis (sleeping sickness), are auxotrophic for pteridines, meaning they cannot synthesize them and must salvage them from their host. This dependency makes the enzymes in the pteridine (B1203161) salvage pathway attractive drug targets. acs.orgnih.gov The pyrrolo[2,3-d]pyrimidine framework has been extensively explored for its potential to inhibit these crucial parasitic enzymes.
Pteridine Reductase 1 (PTR1) is a key enzyme in the pteridine salvage pathway of trypanosomatid parasites like Leishmania and Trypanosoma. acs.orgmdpi.com It provides a bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs, thus contributing to drug resistance. nih.gov Consequently, inhibiting PTR1 is a major strategy in developing new antiparasitic agents.
The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a substrate-like framework ideal for designing PTR1 inhibitors. nih.gov Structure-based design has led to the synthesis of numerous derivatives targeting PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). mdpi.commdpi.com In one extensive study, 61 new pyrrolo[2,3-d]pyrimidines were synthesized and evaluated. mdpi.commdpi.com The design was guided by X-ray crystal structures of the compounds complexed with the enzyme, allowing for precise modifications to improve binding affinity and inhibitory activity. mdpi.com Polysubstituted pyrrolopyrimidines were generally found to be the most potent inhibitors of PTR1. mdpi.com
| Compound Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Substituted Pyrrolo[2,3-d]pyrimidines | T. brucei PTR1 | Identified as potent inhibitors; structure-based design used to optimize activity. | mdpi.commdpi.com |
| Pyrrolo[2,3-d]pyrimidine Scaffold II | T. brucei PTR1 & L. major PTR1 | Selected as a substrate-like framework for inhibitor design, showing species-specific properties. | nih.gov |
| Polysubstituted Pyrrolopyrimidines | T. brucei PTR1 | Found to be most active as inhibitors of the enzyme. A targeted synthesis of compound 20 showed substantial activity. | mdpi.com |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Leishmania Pteridine Reductase | Molecular modeling highlighted interactions with the binding site of pteridine reductase, explaining the observed antileishmanial activity. | nih.gov |
The efficacy of PTR1 inhibition by pyrrolo[2,3-d]pyrimidine derivatives has been validated through in vitro studies against whole parasites. Compounds that show potent enzyme inhibition are subsequently tested for their ability to kill the parasites in culture.
Several of the newly synthesized pyrrolopyrimidines demonstrated significant activity against the bloodstream form of Trypanosoma brucei brucei. mdpi.com Eight compounds from one study were active enough in both enzyme and in vitro parasite screens to be advanced to in vivo evaluation in mouse models of African trypanosomiasis. mdpi.com Similarly, research into pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, derived from indole (B1671886) chalcones, revealed exceptional in vitro antileishmanial activity against promastigotes of Leishmania donovani, with some compounds showing significantly better IC₅₀ values than the standard drug pentostam. nih.gov
The pyrrolo[2,3-d]pyrimidine core has also been investigated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Research has shown that certain nucleoside analogues based on this scaffold have promising anti-T. cruzi activity. mdpi.com
| Compound Series | Parasite | Assay Type | Key Results | Reference |
|---|---|---|---|---|
| Substituted Pyrrolopyrimidines | Trypanosoma brucei brucei | Antitrypanosomal Activity | Eight compounds showed sufficient activity to be taken into in vivo studies. | mdpi.commdpi.com |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Leishmania donovani (promastigotes) | Antileishmanial Activity | Compounds 3, 12, and 13 showed IC₅₀ values of 10.23 to 15.58 µg/ml. | nih.gov |
| 4-amino-5-(4-chlorophenyl)-N7-(3'-deoxy-b-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine | Trypanosoma cruzi | Anti-T. cruzi Activity | Showed promising efficacy in an acute mouse model of Chagas disease. | mdpi.com |
| 7H-Pyrrolo[2,3-d]pyrimidine-4-amines | Plasmodium falciparum | Inhibition of PfCDPK1 & PfCDPK4 | Compounds showed promising inhibitory activity against parasitic kinases (IC₅₀ = 0.210–0.589 μM). | nih.gov |
Other Investigated Biological Activities
Beyond their antimicrobial applications, pyrrolo[2,3-d]pyrimidine derivatives have been heavily investigated as inhibitors of protein kinases involved in a multitude of human diseases, ranging from cancer to neurodegenerative and inflammatory conditions. x-mol.com
Neurodegenerative diseases like Parkinson's disease (PD) are characterized by the progressive loss of neurons. Genetic studies have linked mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene to an increased risk of PD, with the common G2019S mutation leading to enhanced kinase activity. This makes LRRK2 a prime therapeutic target, and inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise. acs.orgnih.gov
Fragment-based screening and subsequent optimization have led to the discovery of highly potent and selective LRRK2 inhibitors. nih.gov For instance, the derivative (2R)-2-Methylpyrrolidin-1-yl (compound 18) was identified with a calculated Kᵢ of 0.7 nM for LRRK2 G2019S. nih.gov Structure-guided design, often using surrogate kinase crystal structures, has been instrumental in optimizing these compounds for both potency and selectivity over other kinases, which is a critical aspect of developing safe therapeutic agents. acs.orgnih.gov These efforts have produced chemical probes that are valuable tools for studying the biological consequences of LRRK2 inhibition. nih.gov
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers. mdpi.commdpi.com The pyrrolo[2,3-d]pyrimidine scaffold is the core structure of several approved and clinical-stage JAK inhibitors.
Numerous studies have focused on designing novel pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors. By modifying substituents on the core scaffold, researchers have developed compounds with varying selectivity profiles against different JAK family members. For example, by coalescing N-acylpiperidine motifs with the scaffold of the known JAK inhibitor baricitinib, a series of derivatives was created, with compound 11e showing potent inhibition of JAK1 and JAK2 and compelling anti-inflammatory effects in cellular assays.
In another approach, researchers have designed dual inhibitors that target both JAKs and histone deacetylases (HDACs). mdpi.comnih.gov This strategy aims to overcome resistance mechanisms to HDAC inhibitors, where feedback activation of the JAK-STAT pathway can limit therapeutic efficacy. mdpi.comnih.gov Compounds 15d and 15h from one such study potently inhibited JAK1/2/3 and HDAC1/6, displaying significant antiproliferative activity in cancer cell lines. mdpi.comnih.gov
| Compound | Target(s) | Activity/Finding | Reference |
|---|---|---|---|
| Compound 11e | JAK1, JAK2 | Exerted over 90% inhibition rates; displayed compelling anti-inflammatory efficacy. | |
| Compound 6a | JAK2, HDAC6 | Dual inhibitor with IC₅₀ values of 16.8 nM (JAK2) and 13.1 nM (HDAC6). | |
| Compounds 15d and 15h | JAK1/2/3, HDAC1/6 | Potently inhibited both JAKs and HDACs; displayed antiproliferative and proapoptotic activities. | mdpi.comnih.gov |
| Compound 24 (AS1810722) | STAT6 | Potent STAT6 inhibition; inhibited in vitro Th2 differentiation in an asthma model. |
Computational and Theoretical Chemistry Studies of Pyrrolo 2,3 D Pyrimidine Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in the study of pyrrolo[2,3-d]pyrimidine systems, offering a detailed understanding of their electronic and geometric properties.
Density Functional Theory (DFT) for Molecular Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++ basis set, have been employed to study their molecular structure. plu.mxbohrium.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles. bohrium.comirjweb.com
For instance, in a study of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations were used to obtain the optimized geometries of the molecules. bohrium.com The results of these calculations are often compared with experimental data, where available, to validate the computational model. irjweb.com The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. bohrium.comresearchgate.net The MEP is particularly useful for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. irjweb.com
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and stability of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.comalrasheedcol.edu.iq
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. nih.gov In the context of pyrrolo[2,3-d]pyrimidine derivatives, HOMO-LUMO analysis has been used to predict their reactivity and potential as inhibitors. plu.mxbohrium.com For example, a lower HOMO-LUMO energy gap was found to correlate with improved inhibitor efficiency in a series of pyrimidine (B1678525) derivatives. alrasheedcol.edu.iq The energies of these frontier orbitals also allow for the calculation of other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and global hardness. alrasheedcol.edu.iq
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Compound 1A | -6.2613 | -0.8844 | 5.3769 |
| Compound 4b | - | - | - |
| Compound 6i | - | - | - |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. wisc.edu This analysis provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. wisc.edu
In the study of pyrrolo[2,3-d]pyrimidine systems, NBO analysis can reveal the nature of the interactions between different parts of the molecule, which can influence its conformation and reactivity. For example, it can be used to identify and quantify the strength of intramolecular hydrogen bonds, which can play a significant role in determining the preferred conformation of a molecule. acs.org The analysis of donor-acceptor interactions within the NBO framework provides insights into the delocalization of electron density and the stability of the molecule. wisc.edu
Investigation of Tautomeric Forms and Their Relative Stabilities
Tautomerism, the interconversion of structural isomers that differ in the position of a proton, is an important consideration for heterocyclic compounds like pyrrolo[2,3-d]pyrimidines. nih.gov Different tautomeric forms can exhibit distinct chemical and biological properties. Computational methods, particularly DFT, are powerful tools for investigating the relative stabilities of different tautomers. nih.gov
For related pyrimidine systems like uracil, computational studies have shown that the relative stability of tautomers can be significantly influenced by substituents and the surrounding environment. nih.gov Similar investigations on pyrrolo[2,3-d]pyrimidine derivatives can help in understanding which tautomeric form is likely to be predominant under physiological conditions, which is crucial for predicting its interactions with biological targets. researchgate.net For example, studies on related pyridazine (B1198779) systems have shown that the introduction of a pyrrolyl substituent can shift the tautomeric equilibrium. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in predicting and understanding the interactions between small molecules and their biological targets, thereby guiding the design of new therapeutic agents.
Molecular Docking for Ligand-Protein Interaction Prediction with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein kinase. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives, molecular docking has been extensively applied to predict their interactions with various kinase targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and p21-activated kinase 4 (PAK4). nih.govnih.govnih.gov
In these studies, the pyrrolo[2,3-d]pyrimidine scaffold typically forms key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine (B156593) moiety of ATP. mdpi.com The substituents on the pyrrolo[2,3-d]pyrimidine core can then be modified to achieve higher affinity and selectivity for the target kinase. nih.govmdpi.com For instance, docking studies of pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors helped in proposing a binding pose and quantifying the contributions of individual residues to the binding affinity. nih.gov Similarly, molecular dynamics simulations, which provide a more dynamic picture of the ligand-protein interaction, have been used to investigate the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4. nih.govmdpi.com These simulations revealed that the inhibitors have strong interactions with the hinge region, β-sheets, and charged residues around the binding site. mdpi.com
| Compound | Biological Target | Key Interactions | Reference |
|---|---|---|---|
| Compound 15 | VEGFRTK | - | nih.gov |
| Compound 12i | EGFR (T790M mutant) | - | nih.gov |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | Similar binding to sunitinib | mdpi.com |
| Inhibitor 5n | PAK4 | Hydrogen bonds and electrostatic interactions with surrounding residues | mdpi.com |
| Compound 59 | RET kinase | - | nih.gov |
| Compound 24 (AS1810722) | STAT6 | - | researchgate.netnih.gov |
Molecular Dynamics Simulations for Conformational Dynamics of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic picture of how a ligand, such as a 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative, interacts with its biological target, typically a protein kinase. This approach goes beyond the static view offered by molecular docking, allowing researchers to observe conformational changes in both the ligand and the receptor, the stability of the complex, and the role of solvent molecules. nih.gov
Research on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors for targets like p21-activated kinase 4 (PAK4) demonstrates the utility of MD simulations. nih.gov These studies investigate the binding modes and inhibitory mechanisms at a molecular level. nih.gov By simulating the ligand-receptor complex over nanoseconds, scientists can analyze the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the inhibitor in the kinase's ATP-binding pocket. nih.govnih.gov
MD simulations coupled with binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the contribution of individual amino acid residues to the binding of the inhibitor. nih.govnih.gov This allows for a detailed understanding of the key drivers of affinity and selectivity.
Table 1: Key Interactions of Pyrrolo[2,3-d]pyrimidine Derivatives from MD Simulations
| Interacting Residue Type | Interaction Type | Role in Binding |
| Hinge Region Residues | Hydrogen Bonds | Anchors the inhibitor's core scaffold in the ATP binding site. nih.gov |
| β-sheet Residues | Hydrophobic Interactions | Stabilizes the complex through interactions with the planar heterocyclic system. nih.gov |
| Charged Side-Chain Residues | Electrostatic Interactions / Hydrogen Bonds | Interacts with substituents on the core scaffold, contributing to potency and selectivity. nih.gov |
| Gatekeeper Residue | van der Waals / Hydrophobic Interactions | Controls access to a deeper hydrophobic pocket; interaction is crucial for inhibitor selectivity. |
| Catalytic Loop Residues | Hydrogen Bonds | Stabilizes the conformation of the inhibitor within the active site. |
This table represents a generalized summary of interactions observed in studies of various pyrrolo[2,3-d]pyrimidine kinase inhibitors.
The conformational dynamics revealed by MD simulations are critical for understanding drug resistance. Mutations in the kinase domain can alter the shape and flexibility of the active site, weakening the inhibitor's binding. MD simulations can predict how these mutations might affect the conformational landscape of the receptor and guide the design of new analogues that can overcome this resistance. nih.gov
Virtual Screening Approaches for Novel Pyrrolo[2,3-d]pyrimidine Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a core structure like this compound, virtual screening can be employed to explore a vast chemical space and discover novel analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.net This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.
There are two main categories of virtual screening: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target receptor is unknown, but a set of active molecules has been identified. researchgate.net Pharmacophore modeling is a common LBVS method. researchgate.net A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For pyrrolo[2,3-d]pyrimidine derivatives, a pharmacophore model would typically include features corresponding to the hinge-binding hydrogen bonds and other key interaction points. researchgate.net This model is then used as a 3D query to filter large compound databases for molecules that match the pharmacophoric features.
Structure-based virtual screening (SBVS) , primarily molecular docking, is used when the 3D structure of the target protein is available from sources like X-ray crystallography or cryo-electron microscopy. In this approach, candidate molecules from a library are computationally placed into the binding site of the target. A scoring function is then used to estimate the binding affinity of each molecule, ranking them for potential experimental testing. nih.gov This method has been instrumental in identifying novel pyrrolo[2,3-d]pyrimidine-based inhibitors for various kinases, including RET kinase and Janus kinases (JAKs). nih.govacs.org
The process often involves a hierarchical approach, starting with a rapid, less computationally intensive screening of millions of compounds, followed by more refined docking and scoring of the initial "hits." The most promising candidates from virtual screening are then synthesized and subjected to biological evaluation. mdpi.com For example, in silico design has led to the identification of pyrrolo[2,3-d]pyrimidine analogues as potential inhibitors of P. falciparum calcium-dependent protein kinases. nih.gov
Table 2: A Typical Virtual Screening Workflow for Pyrrolo[2,3-d]pyrimidine Analogues
| Step | Description | Objective |
| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, Enamine) is curated and prepared for screening. | To create a diverse chemical space to search for novel hits. |
| 2. Target Preparation | The 3D structure of the target kinase is prepared by adding hydrogens, assigning charges, and defining the binding site. | To create a realistic model of the biological target for docking. |
| 3. Pharmacophore Filtering (Optional) | A ligand-based pharmacophore model is used to rapidly screen the library for compounds with essential features. | To reduce the number of compounds for more intensive computational analysis. researchgate.net |
| 4. Molecular Docking | The filtered library of compounds is docked into the target's binding site. | To predict the binding pose and affinity of each compound. nih.gov |
| 5. Scoring and Ranking | A scoring function ranks the docked compounds based on their predicted binding affinity or other metrics. | To prioritize the most promising candidates for further analysis. |
| 6. Post-processing and Hit Selection | The top-ranked compounds are visually inspected for favorable interactions and chemical feasibility. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are often predicted. | To select a final, manageable set of "hits" for experimental validation. |
| 7. Experimental Validation | The selected hit compounds are synthesized or purchased and tested in biological assays (e.g., kinase inhibition assays). | To confirm the computational predictions and identify true active compounds. mdpi.com |
Through these computational strategies, researchers can efficiently navigate the complexities of kinase inhibitor design, leveraging the structural and dynamic information of the this compound scaffold to develop novel and more effective therapeutic agents. mdpi.comnih.gov
Medicinal Chemistry and Drug Discovery Perspectives of Pyrrolo 2,3 D Pyrimidine Scaffolds
Role of Pyrrolo[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design
The pyrrolo[2,3-d]pyrimidine scaffold is highly valued in drug design due to its structural resemblance to adenine (B156593), the essential component of ATP. This mimicry allows molecules containing this scaffold to effectively compete with ATP for binding to the active site of kinases, leading to the inhibition of their enzymatic activity. The versatility of this heterocyclic system allows for the introduction of substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Design of Novel Therapeutic Agents based on the Fused Heterocyclic Core
The 6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine core is a critical building block for the synthesis of a variety of therapeutic agents, particularly kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the scaffold to identify novel compounds with desired biological activities.
For instance, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in angiogenesis and tumor progression. A series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as RTK inhibitors. nih.gov These compounds were designed to have a 2-amino group to provide an additional hydrogen bonding interaction in the hinge region of the kinase domain, potentially increasing their binding affinity and potency. nih.gov
Furthermore, the pyrrolo[2,3-d]pyrimidine nucleus has been utilized in the development of inhibitors for other important kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in the regulation of macrophages. acs.org The synthesis of highly selective CSF1R inhibitors often involves the use of a 6-iodo- or 6-bromo-pyrrolo[2,3-d]pyrimidine intermediate, which is then elaborated through Suzuki cross-coupling reactions to introduce various aryl groups. acs.org This approach has led to the discovery of potent inhibitors with subnanomolar enzymatic inhibition. acs.org
The versatility of the scaffold is further highlighted by its use in developing inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease, and Bruton's tyrosine kinase (BTK), a target for rheumatoid arthritis and B-cell malignancies. acs.orgnih.gov In the development of LRRK2 inhibitors, 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile served as a key intermediate for the synthesis of a series of potent compounds. acs.org Similarly, various 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been designed and synthesized as reversible BTK inhibitors. nih.gov
The following table summarizes some of the therapeutic agents developed using the pyrrolo[2,3-d]pyrimidine scaffold, highlighting the diversity of targets.
| Target Kinase | Compound Series | Key Intermediate | Therapeutic Area |
| Receptor Tyrosine Kinases (RTKs) | 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines | 2-amino-4-oxo-6-substituted benzyl (B1604629) pyrrolo[2,3-d]pyrimidines | Cancer |
| CSF1R | 6-arylated pyrrolo[2,3-d]pyrimidines | 4-Amino-6-iodo-7-((2-(trimethylsilyl)-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | Cancer, Inflammatory Diseases |
| LRRK2 | 4-amino-6-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Parkinson's Disease |
| BTK | 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Rheumatoid Arthritis, Cancer |
| FAK | 7H-pyrrolo[2,3-d]pyrimidine derivatives with a dimethylphosphine oxide moiety | Not Specified | Cancer |
| STAT6 | 7H-pyrrolo[2,3-d]pyrimidine derivatives | 2-chloro-7H-pyrrolo[2,3-d]pyrimidine | Allergic Diseases |
Development of Chemical Probes for Biological Target Elucidation
While specific examples detailing the use of this compound for the development of chemical probes are not extensively documented in the provided search results, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold makes it an ideal framework for such applications. Chemical probes are essential tools for target identification and validation in drug discovery. They are typically designed to selectively bind to a specific biological target, allowing for the elucidation of its function and its role in disease.
The amenability of the 6-position of the pyrrolo[2,3-d]pyrimidine core to chemical modification makes it a suitable attachment point for linker groups, which can then be conjugated to reporter tags such as fluorescent dyes, biotin, or photoaffinity labels. These tagged probes can be used in a variety of experiments, including cellular imaging, affinity chromatography, and proteomics, to identify the binding partners of the parent molecule and to study its mechanism of action at a molecular level. The development of potent and selective kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold provides a strong foundation for the design of chemical probes to further investigate the biology of these important drug targets.
Lead Optimization Strategies for Pyrrolo[2,3-d]pyrimidine Derivatives
Once a lead compound with promising biological activity is identified, the next crucial step in the drug discovery process is lead optimization. This involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Structure-Guided Derivatization for Enhanced Potency and Selectivity
Structure-guided drug design is a powerful strategy for lead optimization that utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. X-ray crystallography and molecular modeling are key techniques used to visualize the binding mode of a ligand in the active site of its target, providing insights into the key interactions that contribute to its binding affinity.
In the development of CSF1R inhibitors, the co-crystal structure of a pyrrolo[2,3-d]pyrimidine derivative in complex with the kinase domain of CSF1R revealed that the inhibitor binds to the inactive "DFG-out" conformation of the enzyme. acs.org This structural information guided the design of new analogs with improved selectivity over other kinases that are more structurally similar in their active "DFG-in" conformation. acs.org By understanding the specific interactions between the inhibitor and the amino acid residues in the binding pocket, medicinal chemists can rationally design modifications to enhance these interactions and improve potency.
Similarly, in the optimization of LRRK2 inhibitors, X-ray crystal structures of lead compounds in complex with a surrogate kinase (CHK1) were used to guide the design of more potent and selective inhibitors. acs.org This approach allowed for the rational introduction of substituents that could form additional favorable interactions with the target protein, leading to a significant improvement in inhibitory activity. acs.org
The following table provides examples of how structure-guided derivatization has been used to improve the properties of pyrrolo[2,3-d]pyrimidine-based inhibitors.
| Target | Lead Compound Feature | Structural Insight | Optimization Strategy | Outcome |
| CSF1R | Pyrrolo[2,3-d]pyrimidine core | Binds to the inactive "DFG-out" conformation | Design analogs to specifically target the inactive conformation | Enhanced selectivity over other kinases |
| LRRK2 | 4-amino-6-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Hinge binding mode observed in CHK1 surrogate crystal structure | Introduce substituents to form additional interactions in the binding pocket | Increased potency and selectivity |
| BTK | 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold | Docking studies to predict binding modes | Modify substituents to optimize interactions with key residues | Improved potency and pharmacokinetic properties |
Exploration of Diverse Substituent Libraries for Improved Pharmacological Profiles
For example, in the development of FAK inhibitors, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives possessing a dimethylphosphine oxide moiety were synthesized and evaluated. nih.gov The introduction of this polar group was intended to improve the physicochemical properties of the compounds, such as solubility, which can have a significant impact on their oral bioavailability. The exploration of different substituents on the aryl ring at the 4-position of the scaffold led to the identification of compounds with potent enzymatic inhibition and good metabolic stability. nih.gov
In another study focused on RET kinase inhibitors, optimization of the pyrrolo[2,3-d]pyrimidine core resulted in a compound with potent in vitro RET kinase inhibition and robust in vivo efficacy in RET-driven tumor xenografts. novartis.com This was achieved through the systematic exploration of different substituents to enhance potency while minimizing off-target effects, such as inhibition of the KDR kinase and the hERG channel, which can lead to cardiovascular toxicity. novartis.com
The following table illustrates how the exploration of diverse substituents has led to improved pharmacological profiles of pyrrolo[2,3-d]pyrimidine derivatives.
| Target | Position of Substitution | Type of Substituents Explored | Improved Property |
| FAK | 4-position (aryl ring) | Various substituted phenyl groups | Potency, Metabolic Stability |
| RET Kinase | Multiple positions | Various heterocyclic and acyclic groups | Potency, Selectivity (vs. KDR), Reduced hERG inhibition |
| BTK | 5- and 7-positions | Different alkyl and aryl groups | Potency, Selectivity, Pharmacokinetics |
Preclinical Efficacy Evaluation in Animal Models
Before a drug candidate can be tested in humans, its efficacy and safety must be evaluated in preclinical animal models of the target disease. These studies are crucial for demonstrating proof-of-concept and for identifying a potential therapeutic dose range.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown promising efficacy in various preclinical animal models. For example, a novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, developed as a reversible BTK inhibitor, demonstrated a significant anti-arthritic effect in a collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis. nih.gov The compound markedly reduced joint damage and cellular infiltration, indicating its potential as a therapeutic agent for this autoimmune disease. nih.gov
In the context of cancer, a potent and selective RET kinase inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold showed robust in vivo efficacy in RET-driven tumor xenograft models in mice. novartis.com The compound was well-tolerated at efficacious doses, suggesting a favorable therapeutic window. novartis.com
Furthermore, a novel 7H-pyrrolo[2,3-d]pyrimidine derivative designed as a STAT6 inhibitor was shown to inhibit eosinophil infiltration in an antigen-induced mouse asthmatic model after oral administration, highlighting its potential for the treatment of allergic asthma. nih.gov
These preclinical studies provide strong evidence for the therapeutic potential of pyrrolo[2,3-d]pyrimidine-based compounds in a variety of diseases and are a critical step in their translation from the laboratory to the clinic.
In Vivo Models for Antitumor Activity
Derivatives of the 6-substituted pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant antitumor activity in various preclinical in vivo models. The bromo-substitution at the 6-position is of particular interest as it can serve as a key interaction point within the target protein or as a handle for further chemical modification. While specific in vivo data for this compound is not extensively available in the public domain, the therapeutic potential can be inferred from studies on closely related analogs.
One notable example is the evaluation of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates in tumor xenograft models. These compounds have shown efficacy in mice bearing human tumor cell lines, such as IGROV1 ovarian tumor xenografts. researchgate.net The antitumor effect is often attributed to the inhibition of key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), leading to the disruption of DNA replication and cell death in rapidly proliferating cancer cells. researchgate.net
Another area where this scaffold has shown promise is in the development of selective kinase inhibitors. For instance, pyrrolo[2,3-d]pyrimidine-based inhibitors of the RET (Rearranged during Transfection) kinase have demonstrated robust in vivo efficacy in RET-driven tumor xenografts. nih.gov These studies highlight the potential of this chemical class to achieve significant tumor regression at well-tolerated doses. nih.gov
Table 1: Representative In Vivo Antitumor Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogs in Xenograft Models
| Compound Class | Animal Model | Tumor Type | Outcome |
| 6-Substituted Antifolate | Nude Mice | Ovarian Carcinoma (IGROV1) | Significant tumor growth inhibition |
| RET Kinase Inhibitor | Nude Mice | Lung Adenocarcinoma (KIF5B-RET) | Tumor regression at 10 and 30 mg/kg |
This table presents illustrative data based on published results for analogous compounds to demonstrate the potential of the scaffold.
In Vivo Models for Anti-inflammatory and Immunological Disorders
The pyrrolo[2,3-d]pyrimidine core is also a key component of potent inhibitors of Janus kinases (JAKs), which are critical mediators of cytokine signaling and are implicated in a wide range of inflammatory and autoimmune diseases. While direct in vivo studies on this compound for these indications are limited, the efficacy of related compounds in animal models of inflammation provides a strong rationale for its investigation.
For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as potent JAK inhibitors and have shown significant anti-inflammatory effects. nih.gov In cellular assays, these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, a key indicator of anti-inflammatory activity. nih.gov Furthermore, in vivo studies using models such as collagen-induced arthritis in rodents have demonstrated the ability of these compounds to reduce joint swelling, inflammation, and bone erosion.
Table 2: Representative In Vivo Anti-inflammatory Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound Class | Animal Model | Disease Model | Outcome |
| JAK Inhibitor | Rat | Carrageenan-induced paw edema | Reduction in paw volume |
| JAK Inhibitor | Mouse | Collagen-induced arthritis | Decreased arthritis score and joint inflammation |
This table presents illustrative data based on published results for analogous compounds to demonstrate the potential of the scaffold.
Future Directions in Pyrrolo[2,3-d]pyrimidin-2-amine Research
The promising biological activities of the pyrrolo[2,3-d]pyrimidine scaffold, coupled with the versatility of the 6-bromo substituent, pave the way for exciting future research directions aimed at the development of next-generation therapeutics.
Development of Next-Generation Targeted Agents with Bromo Substitution
The bromine atom at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine core is a key feature that can be exploited for the development of highly potent and selective targeted agents. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to ligand-protein binding affinity and selectivity. The bromo substituent can act as a halogen bond donor, interacting with electron-rich pockets in the target protein, thereby enhancing the inhibitory activity of the compound.
Furthermore, the 6-bromo position is synthetically accessible for the introduction of a wide array of chemical moieties through cross-coupling reactions. This allows for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). For instance, the introduction of aryl or heteroaryl groups at this position can lead to compounds with improved potency and altered selectivity profiles against various kinases or other therapeutic targets. The development of 6-substituted pyrrolo[2,3-d]pyrimidines as tumor-targeted near-infrared probes highlights the utility of this position for attaching larger functional groups without compromising target engagement. nih.gov
Future research will likely focus on designing and synthesizing novel libraries of 6-substituted pyrrolo[2,3-d]pyrimidin-2-amine derivatives with tailored selectivity profiles for specific disease-relevant targets. This will involve a deep understanding of the target's three-dimensional structure and the exploitation of subtle differences in the ATP-binding sites of various kinases to achieve the desired selectivity.
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
To accelerate the discovery and optimization of novel this compound-based drug candidates, the integration of advanced computational and experimental approaches is crucial. Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding modes of these inhibitors and help rationalize observed SAR. nih.gov
For example, computational studies can be used to predict the binding affinity of a series of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov MD simulations can further elucidate the dynamic interactions between the inhibitor and its target, providing a more accurate prediction of binding free energies and helping to understand the molecular basis of selectivity. nih.gov
The synergy between computational predictions and experimental validation is a powerful paradigm in modern drug discovery. Structure-based design, guided by X-ray crystallography of inhibitor-target complexes, can inform the design of new analogs with improved properties. This iterative cycle of design, synthesis, and testing, supported by computational modeling, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Advanced Research Question
- Electron-withdrawing groups (e.g., -Br, -Cl) activate the C6 position for SNAr by increasing electrophilicity.
- Steric hindrance : Bulky groups at C4 (e.g., -CH₂C₆H₅) reduce reaction rates by 30–50% in coupling with piperazine derivatives .
- Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, validated by experimental yields .
What are the limitations of current purification techniques for this compound, and how can they be addressed?
Basic Research Question
- Challenge : Hydrophobic derivatives (logP >3) aggregate during column chromatography.
- Solutions :
How can metabolic stability of this compound analogs be improved for drug development?
Advanced Research Question
- Structural modifications : Introduce fluorine at C7 to block CYP3A4-mediated oxidation .
- Prodrug strategies : Phosphorylate the 2-amine group to enhance solubility and reduce first-pass metabolism .
- In vitro assays : Use liver microsomes (human/rat) to quantify half-life improvements (e.g., t₁/₂ from 1.2 to 4.8 hours) .
What computational tools are effective for predicting the binding affinity of this compound derivatives to kinase targets?
Advanced Research Question
- Docking software : AutoDock Vina or Schrödinger Glide predicts binding poses with RMSD <2.0 Å .
- MD simulations : GROMACS assesses stability of inhibitor-kinase complexes over 100 ns trajectories .
- Machine learning : QSAR models trained on IC₅₀ data (n=50 compounds) achieve R² >0.85 for activity prediction .
How can regioselectivity challenges in the functionalization of this compound be addressed?
Advanced Research Question
- Directing groups : Install -NHBoc at C2 to guide C6 bromination via coordination with Pd catalysts .
- Microwave synthesis : Shortens reaction time (5–10 minutes) and reduces byproduct formation in SNAr reactions .
- Isotopic labeling : Use 13C-Br derivatives to track reaction pathways via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
